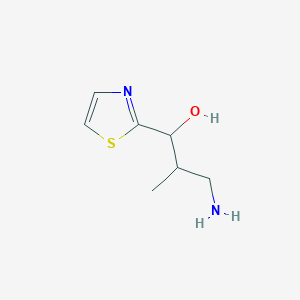

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol

Beschreibung

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Eigenschaften

Molekularformel |

C7H12N2OS |

|---|---|

Molekulargewicht |

172.25 g/mol |

IUPAC-Name |

3-amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2OS/c1-5(4-8)6(10)7-9-2-3-11-7/h2-3,5-6,10H,4,8H2,1H3 |

InChI-Schlüssel |

XAARGHOAXAYCDB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN)C(C1=NC=CS1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method includes the use of thiourea and α-haloketones as starting materials, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and amino group positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biologische Aktivität

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol, a compound featuring a thiazole ring, has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Chemical Name : 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol

- CAS Number : 1273651-14-1

- Molecular Formula : C8H12N2OS

- Molecular Weight : 186.27 g/mol

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds similar to 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol. A study indicated that thiazole derivatives exhibit significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for certain thiazole derivatives ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiazole A | 32 | Staphylococcus aureus |

| Thiazole B | 64 | Escherichia coli |

| Thiazole C | 128 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have demonstrated that thiazole-containing compounds can exhibit anticancer properties. One study reported that certain derivatives showed cytotoxic effects against A549 lung cancer cells, with viability reductions observed at concentrations as low as 10 µM . The structure of the compound plays a crucial role in its effectiveness; modifications to the thiazole ring can enhance or diminish its anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-Amino Thiazole | 10 | A549 |

| Modified Thiazole | 5 | HeLa |

The biological activity of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Thiazole derivatives can inhibit key enzymes involved in cellular metabolism and proliferation.

- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives in animal models for their efficacy against Cryptosporidium infections. The results indicated that certain derivatives had significant oral efficacy and could reduce parasitic load effectively . However, concerns regarding cardiotoxicity due to hERG channel inhibition were noted, emphasizing the need for careful evaluation in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.